Cas no 4974-58-7 ([1,1'-Biphenyl]-4-acetaldehyde,a-oxo-)

[1,1'-Biphenyl]-4-acetaldehyde, α-oxo-, is a biphenyl-derived aldehyde compound featuring a reactive α-oxo functional group. This structural motif enhances its utility as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The presence of both the biphenyl backbone and the α-oxoaldehyde group allows for selective reactivity in cross-coupling, condensation, and cyclization reactions. Its high purity and stability under standard conditions make it suitable for precise synthetic applications. The compound’s well-defined structure ensures consistent performance in complex transformations, contributing to its adoption in research and industrial settings where controlled functionalization is critical.
[1,1'-Biphenyl]-4-acetaldehyde,a-oxo- structure
4974-58-7 structure
Product Name:[1,1'-Biphenyl]-4-acetaldehyde,a-oxo-
CAS No:4974-58-7
MF:C14H10O2
MW:210.228003978729
CID:329970
PubChem ID:21078
Update Time:2025-10-31

[1,1'-Biphenyl]-4-acetaldehyde,a-oxo- Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-4-acetaldehyde,a-oxo-
    • 2-oxo-2-(4-phenylphenyl)acetaldehyde
    • 4-Biphenylylglyoxal
    • Α-OXO-(1,1'-BIPHENYL)-4-ACETALDEHYDE
    • 4-Biphenylglyoxal
    • 4-biphenylglyoxal monohydrate
    • 4-BIPHENYLGLYOXYALDEHYDE
    • Biphenyl-4-ylglyoxal
    • biphenyl-4-yl-oxo-acetaldehyde
    • Glyoxal,4-biphenylyl-(6CI,7CI)
    • p-Phenyl-phenylglyoxal
    • FT-0746650
    • NSC-53652
    • F76907
    • 2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde
    • p-Phenylphenylglyoxal
    • NSC 53652
    • (1,1'-Biphenyl)-4-acetaldehyde, alpha-oxo-
    • NSC53652
    • BRN 1868689
    • SCHEMBL7075790
    • AKOS016015477
    • 4974-58-7
    • Glyoxal, 4-biphenylyl-
    • 4-07-00-02509 (Beilstein Handbook Reference)
    • DTXSID30198005
    • (1,1'-Biphenyl)-4-acetaldehyde, alpha-oxo- (9CI)
    • DB-081820
    • Inchi: 1S/C14H10O2/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H
    • InChI Key: ZISUOZSNZBKYOT-UHFFFAOYSA-N
    • SMILES: O=C(C=O)C1C=CC(=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 210.06800
  • Monoisotopic Mass: 210.06808
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 34.1
  • XLogP3: 2.9

Experimental Properties

  • Density: 1.145
  • Boiling Point: 350.2°Cat760mmHg
  • Flash Point: 144.1°C
  • PSA: 34.14000
  • LogP: 2.73520

[1,1'-Biphenyl]-4-acetaldehyde,a-oxo- Customs Data

  • HS CODE:2914400090
  • Customs Data:

    China Customs Code:

    2914400090

    Overview:

    2914400090 Other ketone alcohols and ketone aldehydes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914400090 other ketone-alcohols and ketone-aldehydes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

[1,1'-Biphenyl]-4-acetaldehyde,a-oxo- Pricemore >>

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[1,1'-Biphenyl]-4-acetaldehyde,a-oxo- Related Literature

Additional information on [1,1'-Biphenyl]-4-acetaldehyde,a-oxo-

[1,1'-Biphenyl]-4-acetaldehyde, a-oxo- (CAS No. 4974-58-7): An Overview of Its Structure, Properties, and Applications in Modern Chemistry

[1,1'-Biphenyl]-4-acetaldehyde, a-oxo- (CAS No. 4974-58-7) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, also known as a-oxo-[1,1'-biphenyl]-4-acetaldehyde, is characterized by its unique biphenyl core and aldehyde functional group, making it an important building block in the synthesis of various bioactive molecules and functional materials.

The molecular structure of [1,1'-Biphenyl]-4-acetaldehyde, a-oxo- consists of two phenyl rings connected by a single bond, with an aldehyde group (-CHO) attached to the para position of one of the phenyl rings. The presence of the aldehyde group imparts reactivity to the molecule, enabling it to participate in a wide range of chemical reactions such as condensation, reduction, and oxidation. The biphenyl core, on the other hand, provides rigidity and aromaticity, which are crucial for its applications in both synthetic and materials chemistry.

Recent studies have highlighted the importance of [1,1'-Biphenyl]-4-acetaldehyde, a-oxo- in the development of novel pharmaceuticals. For instance, researchers at the University of California have utilized this compound as a key intermediate in the synthesis of potential anti-cancer drugs. The biphenyl moiety has been shown to enhance the lipophilicity and cell membrane permeability of these compounds, thereby improving their pharmacological properties. Additionally, the aldehyde group can be readily modified through various chemical transformations to introduce functional groups that enhance biological activity or improve drug delivery.

In the realm of materials science, [1,1'-Biphenyl]-4-acetaldehyde, a-oxo- has found applications in the synthesis of advanced polymers and supramolecular assemblies. Its rigid biphenyl core makes it an excellent monomer for constructing polymers with high thermal stability and mechanical strength. Moreover, the aldehyde group can be used to introduce cross-linking sites or functional groups that enable the formation of complex supramolecular structures with tailored properties. These materials have potential applications in areas such as electronics, sensors, and catalysis.

The synthetic accessibility of [1,1'-Biphenyl]-4-acetaldehyde, a-oxo- has also been a subject of extensive research. Several efficient synthetic routes have been developed to produce this compound on both laboratory and industrial scales. One notable method involves the oxidation of [1,1'-biphenyl]-4-methanol using an oxidizing agent such as potassium permanganate or sodium hypochlorite. This reaction is highly selective and yields high purity products with minimal side reactions.

In addition to its synthetic utility, [1,1'-Biphenyl]-4-acetaldehyde, a-oxo- has been studied for its potential as a chiral building block in asymmetric synthesis. Chiral versions of this compound can be prepared through enantioselective catalytic processes or through resolution techniques using chiral resolving agents. These chiral derivatives have shown promise in the synthesis of optically active pharmaceuticals and fine chemicals.

The environmental impact and safety profile of [1,1'-Biphenyl]-4-acetaldehyde, a-oxo- have also been evaluated. While it is not classified as a hazardous substance under current regulations, proper handling and disposal practices are recommended to ensure environmental safety. Studies have shown that this compound is biodegradable under aerobic conditions and does not pose significant risks to aquatic life when used responsibly.

In conclusion, [1,1'-Biphenyl]-4-acetaldehyde, a-oxo- (CAS No. 4974-58-7) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique molecular structure and reactivity make it an invaluable tool for researchers and chemists working on innovative projects in these fields. As research continues to advance our understanding of this compound's properties and potential uses, it is likely that new applications will emerge, further solidifying its importance in modern chemistry.

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